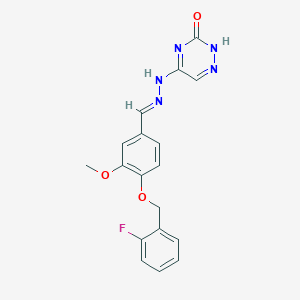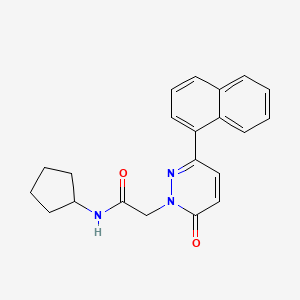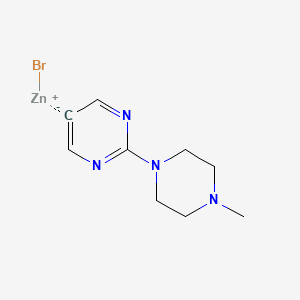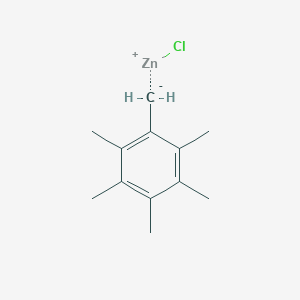![molecular formula C11H13NO4 B14875417 N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B14875417.png)
N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is known for its unique structure, which includes a dioxine ring fused with a benzene ring, and is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with appropriate reagents to introduce the methoxy and methyl groups at the nitrogen atom. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: Lacks the methoxy and methyl groups.
Methyl 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Similar structure but different functional groups.
Uniqueness
N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C11H13NO4/c1-12(14-2)11(13)8-4-3-5-9-10(8)16-7-6-15-9/h3-5H,6-7H2,1-2H3 |
InChI Key |
CPNSGQVOCFXAEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C2C(=CC=C1)OCCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


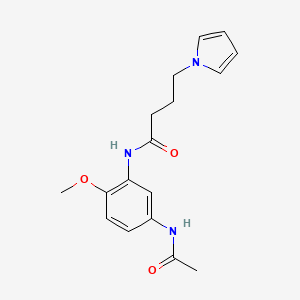
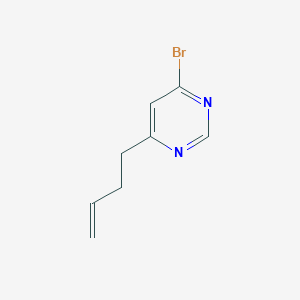

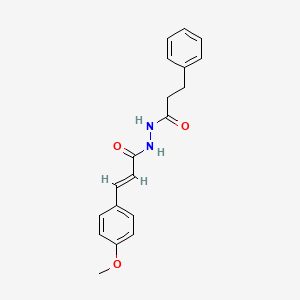
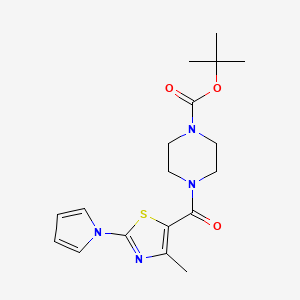
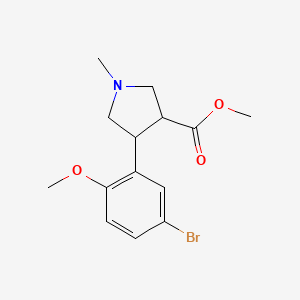
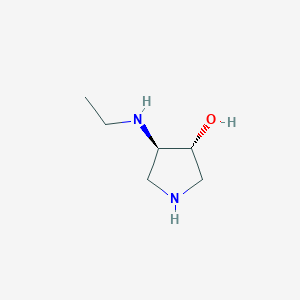
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B14875385.png)
